Trypanothione synthetase-IN-3

Enzyme Kinetics Inhibitor Affinity Trypanothione Synthetase

This well-characterized TryS inhibitor is essential for studying trypanothione-dependent redox metabolism in kinetoplastid parasites. Unlike competitive inhibitors, its noncompetitive, mixed hyperbolic mechanism (Ki=0.8 μM) allows substrate-independent enzyme kinetics studies. With a defined EC50 of 43.7 μM against L. infantum amastigotes, it serves as a benchmark for SAR optimization. Substituting with analogs like TryS-IN-2 or -4 compromises reproducibility due to divergent inhibition mechanisms and potency profiles. Ideal for target validation and redox biology assays.

Molecular Formula C68H54O43
Molecular Weight 1559.1 g/mol
Cat. No. B12405680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione synthetase-IN-3
Molecular FormulaC68H54O43
Molecular Weight1559.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C68H54O43/c69-27-1-19(2-28(70)45(27)85)59(93)101-17-43-53(105-61(95)21-5-31(73)47(87)32(74)6-21)55(107-63(97)23-9-35(77)49(89)36(78)10-23)57(109-65(99)25-13-39(81)51(91)40(82)14-25)67(103-43)111-68-58(110-66(100)26-15-41(83)52(92)42(84)16-26)56(108-64(98)24-11-37(79)50(90)38(80)12-24)54(106-62(96)22-7-33(75)48(88)34(76)8-22)44(104-68)18-102-60(94)20-3-29(71)46(86)30(72)4-20/h1-16,43-44,53-58,67-92H,17-18H2/t43-,44-,53-,54-,55+,56+,57-,58-,67-,68-/m1/s1
InChIKeyLVWJZBHMFBYXBN-UUTZMJNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypanothione Synthetase-IN-3: A Noncompetitive Mixed Hyperbolic Inhibitor of TryS for Leishmania Research


Trypanothione synthetase-IN-3 is a well-characterized inhibitor of trypanothione synthetase (TryS), an enzyme essential for the survival of kinetoplastid parasites such as *Leishmania infantum* [1]. It is classified as a noncompetitive, mixed hyperbolic inhibitor, meaning its binding reduces the enzyme's maximal catalytic rate (Vmax) without affecting its affinity for substrates [1]. This compound exhibits a defined enzyme inhibition constant (Ki) of 0.8 μM, a key parameter for quantifying its target engagement in biochemical assays [1]. Its primary utility lies in studying the unique trypanothione-dependent redox metabolism of these parasites, a pathway absent in human hosts [1].

Why Trypanothione Synthetase-IN-3 Cannot Be Replaced by Other In-Class Inhibitors


Substituting Trypanothione synthetase-IN-3 with another TryS inhibitor from the same library is scientifically invalid due to distinct inhibition mechanisms and divergent potency profiles. For instance, while Trypanothione synthetase-IN-2 is a competitive inhibitor with an IC50 of 5.4 μM against L. infantum TryS, Trypanothione synthetase-IN-3 acts as a noncompetitive, mixed hyperbolic inhibitor with a lower Ki of 0.8 μM [1][2]. This difference in mechanism and enzyme affinity fundamentally alters how the compound interacts with the target and can lead to different biological outcomes in cellular assays [1]. Furthermore, their cellular efficacy against the clinically relevant amastigote stage differs significantly; the EC50 of 43.7 μM for Trypanothione synthetase-IN-3 is distinct from other analogs like Trypanothione synthetase-IN-4 (EC50: 0.6 μM) [1]. Consequently, using a different analog would introduce uncontrolled variables, compromising experimental reproducibility and data interpretation in parasitic infection models [1].

Quantitative Differentiation Guide: Trypanothione Synthetase-IN-3 vs. Closest Analogs


Enzyme Affinity: Sub-Micromolar Ki Defines Superior Target Engagement vs. Trypanothione Synthetase-IN-2

Trypanothione synthetase-IN-3 exhibits a Ki of 0.8 μM against *Leishmania infantum* TryS, indicating strong enzyme binding affinity [1]. In contrast, Trypanothione synthetase-IN-2, a competitive inhibitor, has a reported IC50 of 5.4 μM under conditions using spermidine as the polyamine substrate [2]. The Ki for IN-3 is a more precise thermodynamic parameter for target engagement, and its sub-micromolar value highlights a stronger interaction with the enzyme's active site complex.

Enzyme Kinetics Inhibitor Affinity Trypanothione Synthetase

Cellular Activity: Defined Antiparasitic EC50 Against Axenic Amastigotes vs. More Potent Analogs

In cellular assays, Trypanothione synthetase-IN-3 inhibits the proliferation of *L. infantum* axenic amastigotes with an EC50 of 43.7 μM after 24 hours [1]. While this is less potent than some other analogs, it serves as a critical reference point for structure-activity relationship (SAR) studies. For comparison, Trypanothione synthetase-IN-4, another noncompetitive inhibitor from the same library, is significantly more potent in a similar assay, exhibiting an EC50 of 0.4 μM .

Antileishmanial Activity Cellular Assay Amastigote Proliferation

Mechanism of Action: Unique Mixed Hyperbolic Inhibition Distinguishes IN-3 from Competitive Analogs

Trypanothione synthetase-IN-3 is characterized as a noncompetitive, mixed hyperbolic inhibitor of LiTryS [1]. This mechanism is fundamentally different from that of Trypanothione synthetase-IN-2, which is a competitive inhibitor that competes with the polyamine substrate spermidine [2]. Mixed noncompetitive inhibition implies that IN-3 binds to an allosteric site, affecting both substrate binding and catalytic turnover, and can overcome high substrate concentrations. This makes it a distinct tool for studying the enzyme's kinetic behavior and allosteric regulation.

Mechanism of Action Noncompetitive Inhibition TryS

Primary Research Scenarios Enabled by Trypanothione Synthetase-IN-3


In Vitro Enzyme Kinetics and Allosteric Mechanism Studies

Given its defined mechanism as a noncompetitive, mixed hyperbolic inhibitor with a Ki of 0.8 μM, Trypanothione synthetase-IN-3 is ideally suited for detailed enzyme kinetics studies [1]. Researchers can use it to investigate the allosteric regulation of *Leishmania infantum* TryS and to model how the enzyme's activity is modulated in the presence of a noncompetitive binder, independent of substrate concentration [1].

Structure-Activity Relationship (SAR) Analysis of TryS Inhibitors

With a known EC50 of 43.7 μM against *L. infantum* axenic amastigotes, Trypanothione synthetase-IN-3 serves as an essential reference point in SAR studies [1]. Its moderate cellular activity allows medicinal chemists to use it as a benchmark for evaluating the impact of structural modifications designed to improve cellular potency and drug-likeness, as seen with more potent analogs like Trypanothione synthetase-IN-4 (EC50: 0.6 μM) .

Target Validation and Redox Biology Research in Leishmania

This compound is a valuable chemical probe for validating the essential role of trypanothione synthetase in the redox biology of *Leishmania* parasites [1]. Its use in cellular assays helps to correlate target inhibition with specific phenotypic outcomes, such as the disruption of redox homeostasis and inhibition of amastigote proliferation, providing insights into the parasite's stress response mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trypanothione synthetase-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.